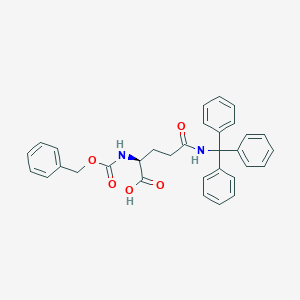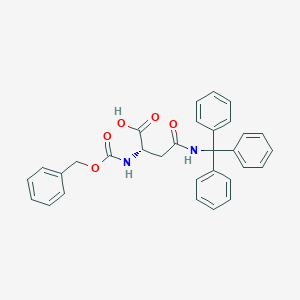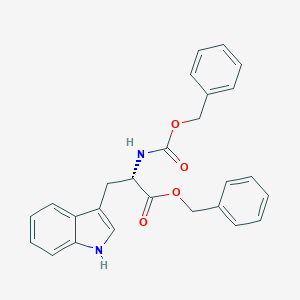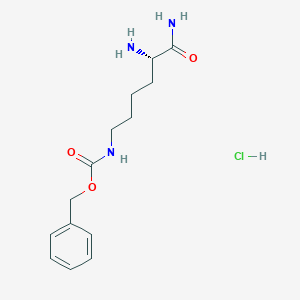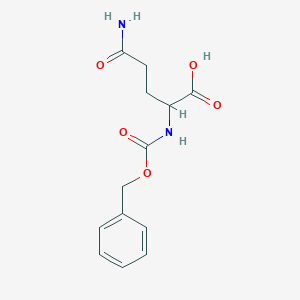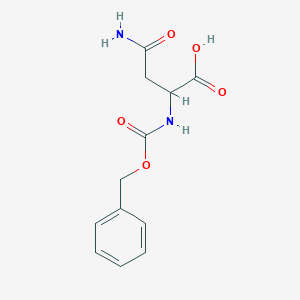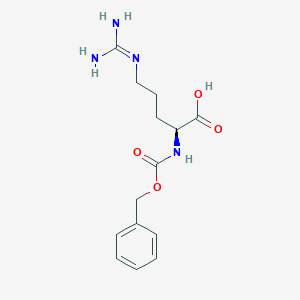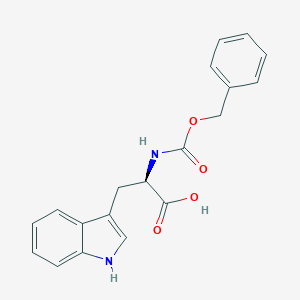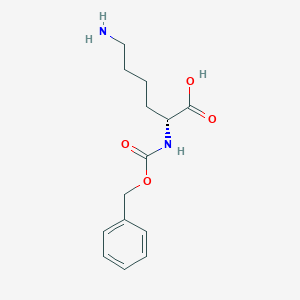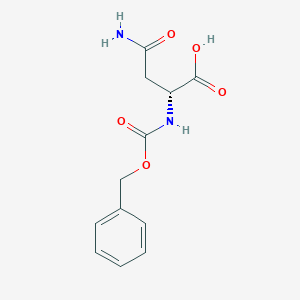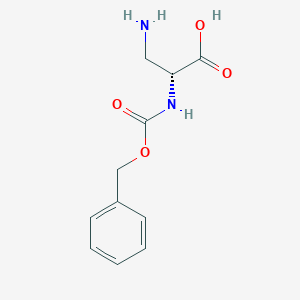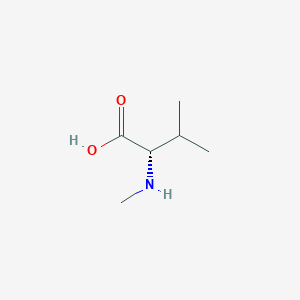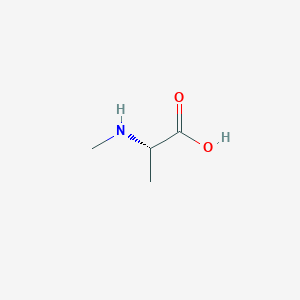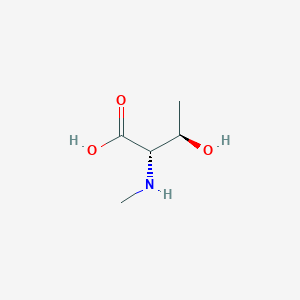
N-Methyl-L-threonine
Overview
Description
N-Methyl-L-threonine is a chiral amino acid derivative with significant importance in various scientific fields
Mechanism of Action
Target of Action
N-Methyl-L-threonine is a unique amino acid with a novel structure. One of its primary targets is the lymphocyte receptor, particularly on T cells. The compound interacts with this receptor, leading to specific immunosuppressive effects .
Mode of Action
The exact molecular mechanism of this compound remains to be fully elucidated Specifically, they inhibit the transcription of certain lymphokines, including IL-2, gamma-IFN, and OAF. These effects occur selectively, affecting these proteins while sparing others .
Biochemical Analysis
Biochemical Properties
N-Methyl-L-threonine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of L-serine, glycine, and threonine . It also plays a role in the catabolic pathway of L-threonine through L-threonine dehydratase, which converts L-threonine to 2-ketobutyrate and NH4+ .
Cellular Effects
This compound influences cell function by participating in various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the synthesis of L-serine, glycine, and threonine, which are crucial for the development and function of the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the conversion of L-threonine to 2-ketobutyrate and NH4+ through L-threonine dehydratase .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of L-serine, glycine, and threonine . It also affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-threonine can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidinone derivatives, and subsequent ring opening . Another method includes the direct manipulation of functional groups at C3 and C4 of D-glucose to synthesize the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure regio- and stereoselectivity.
Major Products
Major products formed from these reactions include various substituted amino acids, alcohols, and amines, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
N-Methyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of various fine chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Hydroxy-2-(methylamino)butanoic acid: Another stereoisomer with different biological activity.
(2R,3R)-3-Hydroxy-2-(methylamino)butanoic acid: Exhibits distinct chemical properties and reactivity.
(2R,3S)-3-Hydroxy-2-(methylamino)butanoic acid: Used in different synthetic applications compared to the (2S,3R) isomer.
Uniqueness
The uniqueness of N-Methyl-L-threonine lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in the study of chiral interactions in biological systems.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAIIPMIAFGKSI-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426638 | |
| Record name | N-Methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-28-4 | |
| Record name | N-Methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


